molecular formula C20H26N2O8 B12510219 1-Benzyl-3-methylpiperazine; bis(butenedioic acid)

1-Benzyl-3-methylpiperazine; bis(butenedioic acid)

Cat. No.: B12510219
M. Wt: 422.4 g/mol
InChI Key: LPLXYJNNTACDJH-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpiperazine; bis(butenedioic acid): is a heterocyclic compound that belongs to the piperazine class. It is characterized by a piperazine ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-methylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of 1-Benzyl-3-methylpiperazine often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

1-Benzyl-3-methylpiperazine can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

IUPAC Name

1-benzyl-3-methylpiperazine;but-2-enedioic acid

InChI

InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

LPLXYJNNTACDJH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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